molecular formula C13H11N3O4S2 B2714133 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 691388-49-5

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2714133
CAS No.: 691388-49-5
M. Wt: 337.37
InChI Key: QDDJEBVXMGHMCD-UHFFFAOYSA-N
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Description

“N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide” is a chemical compound. Its molecular formula is C13H11N3O4S2 and has an average mass of 337.374 Da .


Synthesis Analysis

The synthesis of similar compounds, such as furan/thiophene-2-carboxamide derivatives, has been reported. These derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study reported the synthesis of carbamothioyl-furan-2-carboxamide derivatives using a one-pot strategy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . For instance, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Reactivity

Compounds structurally related to N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide have been synthesized and subjected to various electrophilic substitution reactions, demonstrating their versatility as building blocks in organic synthesis. For instance, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, showcasing the compound's potential in further chemical transformations (Aleksandrov & El’chaninov, 2017). Similarly, El’chaninov and Aleksandrov (2017) reported on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, highlighting its reactivity towards electrophilic substitution and nucleophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Biological Activity

Research on benzothiazole derivatives, including those with furan-2-carboxamide motifs, has demonstrated significant biological activities. Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, revealing their antimicrobial potential against various bacteria and fungal species (Patel & Shaikh, 2010). This underscores the relevance of such compounds in developing new antimicrobial agents.

Antitumor and Antiprotozoal Agents

Further studies have explored the antitumor and antiprotozoal activities of benzothiazole derivatives. Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and identified compounds with superior activity to standard drugs like 5-fluorouracil and cisplatin, highlighting their potential as antitumor agents (Matiichuk et al., 2020). Additionally, Ismail et al. (2004) developed dicationic imidazo[1,2-a]pyridines with furan-2-yl motifs, exhibiting potent in vitro and in vivo activities against protozoal infections, indicating their promise as antiprotozoal agents (Ismail et al., 2004).

Properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)8-4-5-9-11(7-8)21-13(15-9)16-12(17)10-3-2-6-20-10/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDJEBVXMGHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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